REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([CH2:14]C#N)[CH:12]=[CH:13][C:8]=2[N:7]=[C:6]1[CH3:17].Cl.[C:23](=[O:26])([O-])[OH:24].[Na+]>>[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([CH2:14][C:23]([OH:24])=[O:26])[CH:12]=[CH:13][C:8]=2[N:7]=[C:6]1[CH3:17] |f:2.3|
|
Name
|
1-(2-chlorobenzyl)-2-methylbenzimidazole-6-acetonitrile
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C(=NC3=C2C=C(C=C3)CC#N)C)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heat-refluxed for 15 hours
|
Duration
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15 h
|
Type
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EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
was purified through silica-gel column chromatography (eluent
|
Type
|
ADDITION
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Details
|
a mixture of chloroform and methanol at a ratio of 9:1 to 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN2C(=NC3=C2C=C(C=C3)CC(=O)O)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |